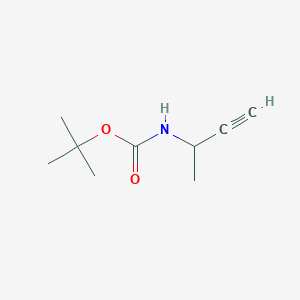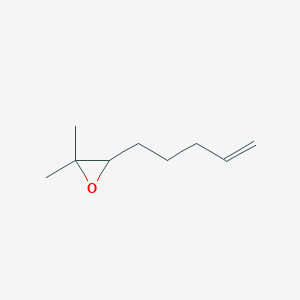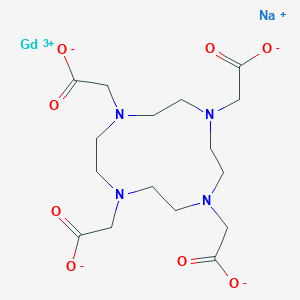
6-Hydroxytrimethoprim
Descripción general
Descripción
6-Hydroxytrimethoprim is an aminopyrimidine . Its structure consists of pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge, carrying a 6-hydroxy substituent . The molecular formula is C14H18N4O4 .
Synthesis Analysis
A new series of trimethoprim (TMP) analogs containing amide bonds have been synthesized . Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme .
Molecular Structure Analysis
The molecular structure of 6-Hydroxytrimethoprim consists of pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge . It carries a 6-hydroxy substituent .
Chemical Reactions Analysis
6-Hydroxytrimethoprim is a derivative of trimethoprim . It is an aminopyrimidine and a hydroxypyrimidine .
Physical And Chemical Properties Analysis
The molecular formula of 6-Hydroxytrimethoprim is C14H18N4O4 . It has an average mass of 306.317 Da and a monoisotopic mass of 306.132813 Da .
Aplicaciones Científicas De Investigación
DNA Damage Response and Nucleotide Level Modulation : Trimethoprim, which is related to 6-Hydroxytrimethoprim, shows significant effects on DNA damage response and nucleotide level modulation in bacterial cells. This has implications for understanding the bactericidal effects of the drug and its mechanism of action (Sangurdekar, Zhang, & Khodursky, 2011).
Identification of Microbial Degradation Products : In a study on the microbial degradation of trimethoprim in activated sludge, researchers identified metabolites produced by nitrifying activated sludge bacteria. This research is vital for understanding the environmental impact and breakdown of pharmaceuticals like trimethoprim (Eichhorn, Ferguson, Pérez, & Aga, 2005).
Degradation by Thermo-Activated Persulfate Oxidation : The kinetics and mechanisms of trimethoprim degradation by thermo-activated persulfate oxidation were studied. This process effectively destructs trimethoprim, and understanding it can help in environmental remediation efforts (Ji, Xie, Fan, Shi, Kong, & Lu, 2016).
Oxygen Dependent Oxidation Studies : Research on the oxidation efficiency and pathways of trimethoprim by reaction with sulfate radicals highlighted the significant role of dissolved oxygen in this process. This study provides insights into the degradation of organic pollutants (Yang, Ding, Zhou, Ji, & Xiu, 2021).
Anaerobic Biodegradation with Sulfate as an Electron Acceptor : A study on the anaerobic biodegradation of trimethoprim using sulfate as an electron acceptor gives new insights into the antibiotic fate in environments. This research is crucial for understanding and improving the bioremediation of antibiotic-contaminated environments (Liang, Kong, Qi, Yun, Li, Shi, Chen, Vangnai, & Wang, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKTYLNKCUCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxytrimethoprim | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
